2-Butanone 2,4-Dinitrophenylhydrazone
Overview
Description
2-Butanone 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H12N4O4 and a molecular weight of 252.23 g/mol . It is a derivative of 2-butanone and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of carbonyl compounds, such as aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Butanone 2,4-Dinitrophenylhydrazone involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl group of 2-butanone, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is stable under neutral conditions but can decompose in the presence of strong acids or bases .
Common Reagents and Conditions:
Acid Catalysts: Phosphoric acid is commonly used to catalyze the reaction between 2-butanone and 2,4-dinitrophenylhydrazine.
Solvents: Methanol and sulfuric acid are used in the preparation of Brady’s reagent.
Major Products: The major product of the reaction between 2-butanone and 2,4-dinitrophenylhydrazine is this compound. Under acidic conditions, the compound can decompose back into its starting materials .
Scientific Research Applications
2-Butanone 2,4-Dinitrophenylhydrazone is widely used in scientific research for the following applications:
Analytical Chemistry: It is used as a standard for the quantitative analysis of carbonyl compounds in environmental and biological samples.
Environmental Monitoring: The compound is used to detect and quantify pollutants, such as aldehydes and ketones, in air and water samples.
Biological Research: It is used in studies involving the detection of carbonyl compounds in biological tissues and fluids.
Mechanism of Action
The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The hydrazine group of 2,4-dinitrophenylhydrazine adds to the carbonyl group of 2-butanone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction is catalyzed by acids, which facilitate the addition of the hydrazine group to the carbonyl carbon .
Comparison with Similar Compounds
- 2-Pentanone 2,4-Dinitrophenylhydrazone
- 2-Hexanone 2,4-Dinitrophenylhydrazone
- Cyclohexanone 2,4-Dinitrophenylhydrazone
Comparison: 2-Butanone 2,4-Dinitrophenylhydrazone is unique due to its specific reactivity with 2-butanone. While similar compounds, such as 2-pentanone 2,4-dinitrophenylhydrazone and 2-hexanone 2,4-dinitrophenylhydrazone, also form hydrazone derivatives, they differ in their equilibrium constants and stability under acidic conditions . The equilibrium constants for these compounds are generally lower than that of this compound, indicating differences in their reactivity and stability .
Properties
CAS No. |
958-60-1 |
---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |
InChI Key |
WPWSANGSIWAACK-XFFZJAGNSA-N |
Isomeric SMILES |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
958-60-1 | |
Pictograms |
Irritant |
Synonyms |
2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of both E and Z isomers of 2-butanone 2,4-dinitrophenylhydrazone a concern in analyzing HNB tobacco products?
A: The analysis of carbonyl compounds in HNB tobacco products often employs the derivatization of these compounds with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives. These derivatives, including this compound, can exist as both E and Z isomers. [, ] The presence of both isomers introduces analytical challenges as their ratio can change depending on factors like the presence of acid or water. [, ] This variability can lead to inaccurate quantification of the original carbonyl compounds in the HNB smoke. [, ]
Q2: How does the addition of phosphoric acid impact the analysis of this compound in HNB tobacco smoke analysis?
A: While the presence of acid can alter the E/Z isomer ratio of this compound, controlled addition of phosphoric acid proves beneficial in HPLC analysis. [] Adding phosphoric acid to both the sample and standard reference solution (to achieve a 0.02–1.0% acid concentration) helps stabilize the isomer ratio, ensuring consistent and accurate quantification of the derivative. [] This practice is crucial for reliable measurements of carbonyl compounds like 2-butanone in HNB products.
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